molecular formula C19H17N5O3S B11488100 ethyl 4-{[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate

ethyl 4-{[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B11488100
M. Wt: 395.4 g/mol
InChI Key: BRIQRYNBBOHRND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate typically involves multiple steps One common method starts with the preparation of the triazole ring, which is then fused with a benzimidazole moietyThe final step involves esterification to form the ethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Ethyl 4-{[2-(9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The triazole and benzimidazole moieties are known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 4-[[2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C19H17N5O3S/c1-2-27-17(26)12-7-9-13(10-8-12)20-16(25)11-28-19-23-22-18-21-14-5-3-4-6-15(14)24(18)19/h3-10H,2,11H2,1H3,(H,20,25)(H,21,22)

InChI Key

BRIQRYNBBOHRND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC3=NC4=CC=CC=C4N32

Origin of Product

United States

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